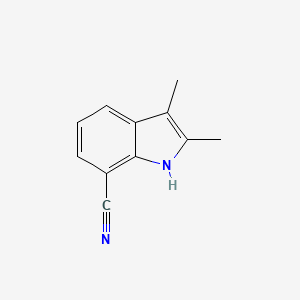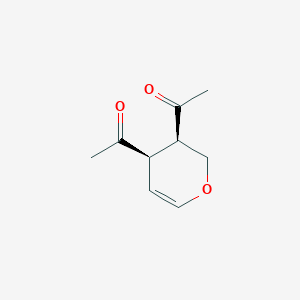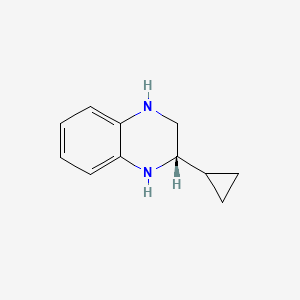
1-Acetyl-1,2-dihydro-4H-indazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one typically involves the reaction of 4-hydroxyindazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:
4-Hydroxyindazole+Ethanoyl chloridePyridine, Reflux1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 1-(4-oxo-1H-indazol-1-yl)ethan-1-one.
Reduction: Formation of 1-(4-hydroxy-1H-indazol-1-yl)ethanol.
Substitution: Formation of 1-(4-chloro-1H-indazol-1-yl)ethan-1-one or 1-(4-alkoxy-1H-indazol-1-yl)ethan-1-one.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The hydroxyl and carbonyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxy-1H-indazol-1-yl)ethan-1-one
- 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one
- 1-(4-Amino-1H-indazol-1-yl)ethan-1-one
Uniqueness
1-(4-Hydroxy-1H-indazol-1-yl)ethan-1-one is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
65361-85-5 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
1-(4-hydroxyindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)11-8-3-2-4-9(13)7(8)5-10-11/h2-5,13H,1H3 |
Clave InChI |
NRENIBFGGVDEDM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=C(C=N1)C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile](/img/structure/B11913760.png)



![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)

![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)





